molecular formula C20H26O4 B176958 Dicyclohexyl benzene-1,3-dicarboxylate CAS No. 18699-42-8

Dicyclohexyl benzene-1,3-dicarboxylate

Cat. No.: B176958
CAS No.: 18699-42-8
M. Wt: 330.4 g/mol
InChI Key: BHKQNOFDIBYEPH-UHFFFAOYSA-N
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Description

Dicyclohexyl benzene-1,3-dicarboxylate is an ester derivative of benzene-1,3-dicarboxylic acid (isophthalic acid), where the two carboxylic acid groups are substituted with cyclohexyl ester groups. This compound belongs to the class of phthalate analogs, which are widely used as plasticizers, solvents, and intermediates in organic synthesis. Unlike its ortho-substituted counterpart, dicyclohexyl phthalate (benzene-1,2-dicarboxylate), the meta-substitution in benzene-1,3-dicarboxylate introduces distinct steric and electronic effects, influencing its physical and chemical properties .

The cyclohexyl substituents enhance hydrophobicity and thermal stability compared to linear alkyl esters, making it suitable for high-temperature applications. However, its synthesis and commercial availability are less documented than ortho-phthalates, reflecting niche applications in specialized polymers or coatings.

Properties

CAS No.

18699-42-8

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

dicyclohexyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H26O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2

InChI Key

BHKQNOFDIBYEPH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3

Synonyms

1,3-Benzenedicarboxylic acid, dicyclohexyl ester

Origin of Product

United States

Comparison with Similar Compounds

Benzene-1,3-Dicarboxylate Esters

Key structural analogs include esters with varying alkyl/aryl groups or functional modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
Dicyclohexyl benzene-1,3-dicarboxylate C₂₀H₂₆O₄ 330.42* N/A† High thermal stability; potential plasticizer
Dioctyl benzene-1,3-dicarboxylate C₂₄H₃₈O₄ 390.56 4654-18-6 Plasticizer substitute; low volatility
Dimethyl benzene-1,3-dicarboxylate C₁₀H₁₀O₄ 194.18 1459-93-4‡ Solvent; intermediate in organic synthesis
Diphenyl benzene-1,3-dicarboxylate C₂₀H₁₄O₄ 318.33 744-35-6‡ Polymer crosslinking agent
Bis(1-butoxycarbonylethyl) benzene-1,3-dicarboxylate C₂₄H₃₂O₁₀ 480.51 3353-37-5 Specialty coatings; controlled release systems

Key Observations:

  • Substituent Effects: Cyclohexyl and octyl esters exhibit higher molecular weights and hydrophobicity than methyl or phenyl analogs, enhancing compatibility with hydrophobic matrices like PVC .
  • Volatility: Linear alkyl esters (e.g., dimethyl) show higher volatility, limiting their use in high-temperature applications compared to cyclic or branched esters .
  • Functional Modifications: Derivatives like Fujikinetin (diphenyl 2-hydroxybenzene-1,3-dicarboxylate) introduce hydroxyl groups, enabling hydrogen bonding and altering solubility profiles .

Ortho vs. Meta Substitution

Comparing this compound with its ortho isomer (dicyclohexyl phthalate, CAS 84-61-7):

Property This compound Dicyclohexyl Phthalate (1,2-Dicarboxylate)
Molecular Weight 330.42 330.42
Melting Point Likely higher (meta symmetry reduces crystallinity) 65–67°C
Applications Niche polymers Widely used plasticizer
Hydrolysis Resistance Higher (steric hindrance) Moderate

However, the ortho isomer’s established industrial use overshadows the meta variant .

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